REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:6](=O)[NH:7][CH:8]=[CH:9][C:10]=2[C:11]=1[C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[N:18]=[C:17]([NH:22][CH3:23])[N:16]=[CH:15]2.P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[CH:3][C:2]([CH3:1])=[C:11]2[C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[N:18]=[C:17]([NH:22][CH3:23])[N:16]=[CH:15]2
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=2C(NC=CC2C1C=1C=C2C=NC(=NC2=CC1)NC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the volatiles were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
Residual phosphorous oxychloride was azeotroped with toluene
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in chloroform
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Type
|
WASH
|
Details
|
washed with cold water
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Type
|
WASH
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Details
|
The organic layer was then washed (2×) with an aqueous saturated solution of sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was then dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel using a gradient of 50 to 100% EtOAc in hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C(=C(C=NC12)C)C=1C=C2C=NC(=NC2=CC1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |